Cochinchinenin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
956103-77-8 |
|---|---|
Molecular Formula |
C33H34O7 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
3-[5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]-2,4-dimethoxyphenyl]-1-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C33H34O7/c1-38-31-19-27(36)15-8-23(31)9-16-28(21-4-11-25(34)12-5-21)29-18-24(32(39-2)20-33(29)40-3)10-17-30(37)22-6-13-26(35)14-7-22/h4-8,11-15,18-20,28,34-36H,9-10,16-17H2,1-3H3 |
InChI Key |
QFWXEYRQNKRQDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCC(=O)C2=CC=C(C=C2)O)C(CCC3=C(C=C(C=C3)O)OC)C4=CC=C(C=C4)O)OC |
Origin of Product |
United States |
Isolation, Purification, and Structural Characterization Methodologies
Extraction and Chromatographic Isolation Protocols
Extraction from the plant material, followed by various chromatographic separation steps, is fundamental to obtaining pure Cochinchinenin B. These protocols aim to isolate the compound efficiently while preserving its structural integrity.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in natural product chemistry for both analytical and preparative purposes chromatographyonline.comlcms.cz. It is instrumental in separating complex mixtures based on differential partitioning of compounds between a stationary phase and a mobile phase. In the study of Dracaena cochinchinensis, HPLC has been utilized to analyze the chemical constituents of the plant and its resin, often serving as a crucial step in the purification process of various flavonoids and related compounds researchgate.netresearchgate.net. For instance, HPLC has been employed to assess the relative abundance of compounds like Loureirin B within different dragon's blood samples, indicating its utility in comparative phytochemical analyses researchgate.netresearchgate.net. While specific HPLC parameters for this compound are not detailed in the provided literature, it is understood that HPLC methods, employing appropriate stationary phases (e.g., C18) and mobile phase gradients, are vital for achieving the necessary resolution to isolate this compound from complex plant extracts chromatographyonline.comlcms.czbiobasic.com.
Ultra-High Performance Liquid Chromatography (UHPLC), operating at higher pressures than conventional HPLC, offers enhanced separation efficiency and speed, often coupled with Photodiode Array (PDA) detection. UHPLC-PDA is recognized as a reliable method for purification and quantitative analysis researchgate.netresearchgate.net. Studies investigating the phytochemical composition of Dracaena cochinchinensis have developed and applied UHPLC-PDA methods for the quantitative analysis of phenolic compounds, including flavonoids, present in the plant material researchgate.net. This technique allows for the simultaneous detection of compounds across a range of wavelengths, providing spectral information that aids in compound identification and purity assessment during the isolation process. The application of UHPLC-PDA in the purification of this compound would leverage its superior resolution and sensitivity to isolate the compound from closely related substances within the extract.
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation
Once isolated, the precise structure of this compound is determined using a suite of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the compound's molecular formula, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules, particularly complex natural products nd.eduscielo.org.zauminho.pt. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular structure, including the types of atoms present, their connectivity, and their spatial arrangement. For compounds isolated from Dracaena cochinchinensis, NMR techniques, including one-dimensional (1D) and two-dimensional (2D) experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are routinely employed science.govmdpi.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.org. These advanced NMR methods allow researchers to assign specific signals to individual atoms and establish the complete carbon-hydrogen framework and functional group positions, thereby confirming the structure of this compound science.govmdpi.comresearchgate.netresearchgate.net.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry farmaciajournal.comwaters.comepa.gov. LC-MS/MS is crucial for determining the molecular weight and fragmentation patterns of compounds, which are vital for structural confirmation and identification, especially in complex biological matrices researchgate.netsci-hub.sescispace.com. In the context of Dracaena cochinchinensis, LC-MS/MS has been used for metabolomic analysis, enabling the identification and characterization of various constituents researchgate.netscispace.com. The fragmentation patterns obtained from LC-MS/MS analysis can provide valuable clues about the substructures present in this compound, complementing the data obtained from NMR spectroscopy and aiding in its definitive structural assignment.
Biosynthetic Pathways and Precursors of Cochinchinenin B
General Flavonoid Biosynthesis in Dracaena Species
Plants in the genus Dracaena, especially Dracaena cochinchinensis, are a primary source of dragon's blood, a resin highly valued in traditional medicine semanticscholar.orgscielo.bragriculturejournals.czbiorxiv.orgbiorxiv.org. The characteristic red color and pharmacological properties of dragon's blood are largely attributed to its rich flavonoid content semanticscholar.orgscielo.br. Cochinchinenin B is one such flavonoid compound that has been isolated and identified from the red resin of D. cochinchinensis semanticscholar.org.
The biosynthesis of flavonoids in Dracaena, mirroring that in other plant species, initiates with the phenylpropanoid pathway. This pathway is responsible for generating the fundamental carbon skeletons required for a broad spectrum of phenolic compounds, including flavonoids, lignin, and phytoalexins scielo.brpeerj.commdpi.com. The specific enzymes involved in converting these precursors into various flavonoid subclasses, such as chalcones, flavanones, flavonols, and anthocyanins, are conserved across plant species scielo.brbiorxiv.orgmdpi.com. Research has identified numerous genes associated with flavonoid biosynthesis in Dracaena species, underscoring the importance of this metabolic route for the plant biorxiv.orgnih.gov.
Role of the Phenylalanine Ammonia-Lyase (PAL) Pathway
The gateway to the phenylpropanoid pathway, and consequently to flavonoid biosynthesis, is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) scielo.brbiorxiv.orgpeerj.commdpi.comwikipedia.orgmdpi.comnih.govmdpi.com. PAL is widely recognized as the initial and rate-limiting enzyme in this metabolic cascade scielo.brbiorxiv.orgpeerj.commdpi.comwikipedia.orgmdpi.comnih.gov. Its primary function is to convert the amino acid L-phenylalanine into trans-cinnamic acid and ammonia (B1221849) through a non-oxidative deamination reaction peerj.comwikipedia.org.
Trans-cinnamic acid is a pivotal intermediate that serves as the foundational precursor for a vast array of plant secondary metabolites. These include not only flavonoids but also other critical compounds like lignin, which provides structural support, and phytoalexins, which are involved in plant defense scielo.brpeerj.commdpi.com. Therefore, the activity and expression levels of PAL directly influence the availability of substrates for all subsequent steps in the flavonoid biosynthesis pathway, including the production of compounds like this compound scielo.brbiorxiv.orgpeerj.commdpi.commdpi.comnih.gov. Studies have confirmed the presence and function of PAL genes in Dracaena species, linking their expression to the accumulation of flavonoids biorxiv.orgpeerj.comnih.gov.
Modulatory Factors in Natural Product Accumulation
The accumulation of secondary metabolites, including flavonoids like this compound, within Dracaena species is not solely dependent on the basal metabolic pathways but is also significantly influenced by various environmental and biological factors.
Dracaena species exhibit a robust defensive response to mechanical damage or wounding stress, which is a principal trigger for the production of dragon's blood agriculturejournals.czbiorxiv.orgbiorxiv.orgnih.govmdpi.comnih.govresearchgate.netmdpi.comresearchgate.net. The formation of this resinous material is a direct physiological reaction of the plant to injury, serving as a protective mechanism biorxiv.orgbiorxiv.orgnih.govresearchgate.net. This wound response involves a complex cascade of metabolic events, including the activation of primary metabolic processes, the phenylalanine biosynthesis pathway, and consequently, an upregulation of flavonoid biosynthesis biorxiv.orgbiorxiv.orgnih.govresearchgate.net. Research indicates that flavonoid biosynthesis and subsequent modifications are key strategies employed by Dracaena to cope with wound-induced stress nih.govresearchgate.netmdpi.com. The enzyme PAL is particularly responsive to wounding, with its activity and gene expression levels often increasing significantly following tissue damage frontiersin.org. This enhanced PAL activity ensures a greater flux of precursors into the flavonoid pathway, supporting the increased production of defense-related compounds.
Symbiotic relationships with microorganisms, particularly fungal endophytes, can profoundly modulate the production of secondary metabolites in host plants frontiersin.orgajol.infotandfonline.com. In Dracaena cochinchinensis, the presence of endophytic fungi, such as Fusarium proliferatum, has been observed to elicit and enhance the formation of dragon's blood mdpi.comfrontiersin.org. This suggests that fungal associations can act as potent biological inducers for the biosynthesis of defense compounds in Dracaena. Such plant-fungus interactions can activate specific plant defense pathways, leading to the accumulation of secondary metabolites, including flavonoids, which may possess antimicrobial or other protective properties against pathogens mdpi.comajol.info.
Data Tables
Table 1: Key Enzymes in the Flavonoid Biosynthesis Pathway
| Enzyme | Primary Substrate(s) | Primary Product(s) | Role in Pathway |
| Phenylalanine Ammonia-Lyase (PAL) | L-phenylalanine | trans-cinnamic acid, Ammonia | Initiates the phenylpropanoid pathway; provides precursors for flavonoids and other phenolics. |
| Chalcone (B49325) Synthase (CHS) | Malonyl-CoA, 4-coumaroyl-CoA | Naringenin (B18129) chalcone | First committed enzyme in the flavonoid biosynthesis pathway. |
| Chalcone Isomerase (CHI) | Naringenin chalcone | Naringenin | Catalyzes the isomerization of chalcones to flavanones. |
| Flavanone 3-hydroxylase (F3H) | Flavanones | Dihydroflavonols | Hydroxylates flavanones at the C-3 position, producing precursors for flavonols and anthocyanins. |
| Flavonol Synthase (FLS) | Dihydroflavonols | Flavonols | Catalyzes the final step in flavonol synthesis. |
| Dihydroflavonol 4-reductase (DFR) | Dihydroflavonols | Leucoanthocyanidins | Reduces dihydroflavonols, a crucial step in the synthesis of anthocyanins and proanthocyanidins. |
Mechanistic Investigations of Biological Activities of Cochinchinenin B
Interaction with Voltage-Gated and Ligand-Gated Ion Channels
Cochinchinenin B exerts significant modulatory effects on ion channels that play critical roles in neuronal excitability and pain transmission.
This compound has been shown to modulate the activity of TTX-R sodium channels, which are predominantly expressed in dorsal root ganglion (DRG) neurons and are crucial for the propagation of pain signals.
Tetrodotoxin-Resistant (TTX-R) Sodium Channel Modulation in Dorsal Root Ganglion Neurons
Kinetic Analysis of Inhibition on Sodium CurrentsStudies utilizing whole-cell patch clamp techniques have revealed that this compound inhibits TTX-R sodium currents in rat DRG neurons. The kinetic analysis of this inhibition indicates a specific mode of interaction. The time-dependent inhibition of TTX-R sodium currents by this compound was found to fit well with therate theory equationresearchgate.netbioline.org.brtjpr.orgtjpr.orgresearchgate.net. This suggests that the degree of inhibition is dependent on the rate at which this compound binds to and dissociates from the TTX-R sodium channel. The rate constants for the combination (on-rate) and dissociation (off-rate) of this compound with TTX-R sodium channels have been quantified. The rate constant for combination was determined to be (99.9 ± 16.8) x 10⁻³ (units not specified), while the dissociation rate constant was (5.3 ± 0.4) x 10⁻³ (units not specified)researchgate.netbioline.org.brtjpr.orgtjpr.orgresearchgate.net. This indicates that the rate of binding is approximately 20 times higher than the rate of dissociationbioline.org.br.
Table 1: Kinetic Parameters of this compound on TTX-R Sodium Channels
| Parameter | Value | Equation Compliance | Reference |
|---|---|---|---|
| Combination Rate Constant | (99.9 ± 16.8) x 10⁻³ | Rate Theory | researchgate.netbioline.org.brtjpr.orgtjpr.orgresearchgate.net |
| Dissociation Rate Constant | (5.3 ± 0.4) x 10⁻³ | Rate Theory | researchgate.netbioline.org.brtjpr.orgtjpr.orgresearchgate.net |
| Combination:Dissociation Ratio | ~20:1 | Rate Theory | bioline.org.br |
Characterization of Competitive Binding with Related CompoundsEvidence suggests that Cochinchinenin A and B may interact with TTX-R sodium channels through acompetitive binding mechanismbioline.org.br. This hypothesis is supported by observations that both compounds exhibit similar intrinsic activity in inhibiting TTX-R sodium currents, yet differ significantly in their kinetic parameters (rate constants)bioline.org.br. The observed antagonistic interaction between Cochinchinenin A and B further supports the notion of them competing for the same binding site on the TTX-R sodium channelresearchgate.netbioline.org.br. While direct studies on competitive binding with other specific related compounds are not extensively detailed in the provided search results, the interaction profile between Cochinchinenin A and B highlights a competitive dynamic.
This compound also acts as an antagonist of the TRPV1 receptor, a non-selective cation channel that is activated by capsaicin (B1668287), heat, and acidic conditions, playing a key role in pain sensation.
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism
Inhibition of Capsaicin-Activated CurrentsMultiple studies confirm that this compound effectively inhibits capsaicin-activated currents in DRG neuronsresearchgate.netbioline.org.brtjpr.orgresearchgate.net. The inhibition is described asreversible and noncompetitivebioline.org.br. Furthermore, the inhibitory effect of this compound on capsaicin-activated currents is neither voltage-dependent nor agonist-dependentbioline.org.br. The potency of this inhibition is quantified by an IC50 value of 0.92 mMbioline.org.br. This noncompetitive antagonism indicates that this compound likely binds to a site distinct from the capsaicin binding site on the TRPV1 receptor, or to a site that allosterically modulates the receptor's response to capsaicin.
Table 2: TRPV1 Receptor Antagonism by this compound
| Parameter | Value | Mechanism | Reference |
|---|---|---|---|
| Inhibition of Capsaicin-Activated Currents | Yes | Antagonism | researchgate.netbioline.org.brtjpr.orgresearchgate.net |
| IC50 | 0.92 mM | Noncompetitive | bioline.org.br |
| Inhibition Type | Reversible, Noncompetitive | Noncompetitive | bioline.org.br |
| Voltage Dependence | No | Noncompetitive | bioline.org.br |
Compound List:
this compound
Non-Competitive and Extracellular Binding Site Determination
Investigations into the mechanism by which this compound exerts its inhibitory effects have elucidated aspects of its binding interaction. Studies indicate that this compound acts as a non-competitive inhibitor of capsaicin-activated currents (ICAP) in rat dorsal root ganglion (DRG) neurons nih.gov. This non-competitive nature suggests that this compound does not directly compete with the agonist (capsaicin) for the same binding site on the receptor nih.govsigmaaldrich.comabdn.ac.uk. Furthermore, experiments involving intracellular application of this compound demonstrated no alteration in its inhibitory effect on ICAP, strongly suggesting that its binding site is located on the extracellular portion of the channel nih.govmdpi.comnih.gov. This finding is further supported by analyses comparing this compound's interaction with ASIC currents to that of amiloride (B1667095); the structural differences and distinct inhibition patterns suggest that this compound's acting sites are not within the acidic pocket commonly associated with amiloride binding, implying an extracellular or allosteric binding location researchgate.net.
Acid-Sensing Ion Channel (ASIC) Modulation
This compound has been identified as a modulator of Acid-Sensing Ion Channels (ASICs), a family of ion channels crucial for pain signaling and other neurological functions researchgate.netsci-hub.seresearchgate.netnih.govwikipedia.org. Specifically, this compound exhibits inhibitory effects on ASIC currents researchgate.netsci-hub.seresearchgate.netnih.gov. Research has shown that this compound, along with related flavonoids like Loureirin B and Cochinchinenin A, can inhibit the sustained components of ASIC currents researchgate.netsci-hub.se.
Inhibition of Sustained ASIC Currents
A key finding regarding this compound's interaction with ASICs is its ability to inhibit sustained ASIC currents researchgate.netsci-hub.seresearchgate.netnih.gov. Electrophysiological studies have quantified this effect, indicating that this compound inhibits sustained ASIC currents with an IC50 value of 134.8 ± 5.9 μM sci-hub.se. At a concentration of 6.5 μM, this compound was observed to inhibit the sustained current of ASIC channels by 13.0 ± 3.8% sci-hub.se. These sustained current components are notably resistant to amiloride blockade, a known ASIC inhibitor, but are sensitive to inhibition by this compound, further characterizing its specific mode of action researchgate.net.
Cellular and Molecular Mechanisms of Action
The cellular and molecular mechanisms of this compound involve its direct interaction with ion channels and modulation of neuronal activity. It has been shown to inhibit capsaicin (CAP)-activated currents (ICAP) in rat dorsal root ganglion (DRG) neurons nih.govnih.gov. This inhibition is characterized as reversible and non-competitive, and importantly, it is independent of voltage or agonist concentration nih.gov. Beyond its effects on CAP-activated currents, this compound also modulates tetrodotoxin-resistant (TTX-R) sodium currents in DRG neurons bioline.org.br. The observed synergistic inhibition of ASICs when this compound is combined with other flavonoids like Cochinchinenin A and Loureirin B is hypothesized to arise from induced spatial conformational changes within the β-ball domain of the ASICs sci-hub.se.
Impact on Neuronal Electrophysiology
This compound directly impacts neuronal electrophysiology through its modulation of ion channel activity. Its inhibition of capsaicin-activated currents in DRG neurons, as measured by whole-cell patch clamp techniques, leads to a reduction in the current amplitude nih.govnih.gov. Furthermore, this compound has been observed to inhibit capsaicin-evoked depolarization under current-clamp conditions, a direct measure of neuronal excitability nih.gov. The compound's activity in inhibiting sustained ASIC currents also contributes to its electrophysiological profile, as ASICs play a significant role in neuronal excitability and pain signaling researchgate.netsci-hub.senih.gov.
Data Tables
Table 1: this compound Inhibition of Sustained ASIC Currents
| ASIC Current Type | Effect | IC50 (μM) | Inhibition at 6.5 μM |
| Sustained | Inhibition | 134.8 ± 5.9 sci-hub.se | 13.0 ± 3.8% sci-hub.se |
Table 2: Comparative IC50 Values for Flavonoid Inhibition of Sustained ASIC Currents
| Compound | Target | IC50 (μM) |
| Loureirin B | Sustained ASIC Currents | 55.9 ± 1.2 sci-hub.se |
| Cochinchinenin A | Sustained ASIC Currents | 100.3 ± 4.7 sci-hub.se |
| This compound | Sustained ASIC Currents | 134.8 ± 5.9 sci-hub.se |
Table 3: Characteristics of this compound Inhibition of Capsaicin-Activated Currents (ICAP)
| Target | Inhibition Type | Voltage-Dependence | Agonist-Dependence | Binding Site | Effect on Depolarization |
| Capsaicin-Activated Currents (ICAP) | Non-competitive nih.gov | No nih.gov | No nih.gov | Extracellular nih.govmdpi.comnih.gov | Inhibited CAP-evoked depolarization nih.gov |
| Reversible nih.gov |
List of Compounds Mentioned:
this compound
Loureirin B
Cochinchinenin A
Amiloride
Capsaicin (CAP)
Structure Activity Relationship Sar and Analogue Studies of Cochinchinenin B
Comparative Pharmacological Profiles with Structurally Related Flavonoids
Functional Differences and Similarities with Cochinchinenin A
Cochinchinenin A and B, despite their structural similarities, exhibit distinct functional differences in their interactions with ion channels, particularly tetrodotoxin-resistant (TTX-R) sodium channels.
Studies on the interaction of Cochinchinenin A and B with TTX-R sodium channels have revealed differences in their modes of action, which can be described by distinct pharmacological theories. The inhibitory effect of Cochinchinenin A on TTX-R sodium currents aligns well with the occupancy theory. In contrast, the action of Cochinchinenin B is better described by the rate theory ajol.info.
This difference in pharmacological models is reflected in their kinetic parameters. The rate constants for the combination and dissociation of Cochinchinenin A with TTX-R sodium channels have been determined, as have the corresponding values for this compound ajol.info.
| Compound | Combination Rate Constant (x 10-3) | Dissociation Rate Constant (x 10-3) |
|---|---|---|
| Cochinchinenin A | 198.7 ± 39.9 | 41.1 ± 6.2 |
| This compound | 99.9 ± 16.8 | 5.3 ± 0.4 |
The differing modes of action of Cochinchinenin A and B on TTX-R sodium channels are thought to be the primary reason for their antagonistic interaction when co-administered. The interaction of Cochinchinenin A is consistent with the occupancy theory, suggesting a more straightforward binding and effect, while this compound's interaction aligns with the rate theory, indicating a more complex, dynamic interaction with the channel ajol.info. This fundamental difference in their mechanisms of action likely underlies the observed antagonism.
While specific comparative intrinsic activity data for Cochinchinenin A and B on TTX-R sodium currents is not detailed in the provided search results, their differential modes of action and rate constants suggest that their intrinsic activities would also differ. This compound has been noted for its inhibitory effects on these currents, contributing to the analgesic properties of Dragon's Blood.
Interplay with Loureirin B in Multi-Component Formulations
Loureirin B is another significant flavonoid found in Dracaena cochinchinensis and is often present alongside this compound in traditional formulations nih.govmdpi.comselleckchem.comresearchgate.net. Loureirin B itself has been shown to modulate TTX-R sodium channels, though its mechanism may involve a second messenger-mediated signaling pathway, as neither occupancy nor rate theory fully explains its time-dependent inhibition nih.gov. While both compounds act on TTX-R sodium channels, the specific nature of their interplay—whether synergistic, additive, or antagonistic—when combined as isolated compounds is not explicitly detailed in the available search results.
Synergistic and Antagonistic Pharmacodynamic Interactions
Contribution to the Overall Pharmacological Efficacy of Dracaena Extracts
The analgesic properties of the Dracaena extract are, in part, directly attributable to the ion channel modulating activity of this compound. nih.govresearchgate.net Research has specifically identified its role as an inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor. nih.govnih.gov The TRPV1 channel is a non-selective cation channel that functions as a key receptor in pain and heat sensation. nih.gov
Detailed electrophysiological studies using the whole-cell patch clamp technique on isolated rat dorsal root ganglion (DRG) neurons have elucidated the mechanism of this interaction. This compound was found to inhibit the currents activated by capsaicin (ICAP) in these neurons. nih.govnih.gov The characteristics of this inhibition are summarized in the table below.
| Parameter | Finding | Source |
| Target | Vanilloid Receptor 1 (TRPV1) | nih.gov |
| Effect | Inhibition of capsaicin-activated currents (ICAP) | nih.govnih.gov |
| Nature of Inhibition | Reversible, Non-competitive | nih.govnih.gov |
| Dependency | Not voltage-dependent or agonist-dependent | nih.govnih.gov |
| Binding Site | Extracellular part of the channel | nih.govnih.gov |
This interactive table summarizes the known inhibitory effects of this compound on the TRPV1 ion channel.
This inhibitory action on TRPV1 channels provides a clear mechanistic basis for the analgesic effects of this compound. nih.govnih.gov By blocking the activation of these noxious receptors on sensory neurons, this compound can reduce the signaling of pain. nih.gov Furthermore, under current-clamp conditions, this compound was shown to inhibit the depolarization of the neuronal membrane evoked by capsaicin. nih.govnih.gov This finding reinforces its role as a potential analgesic compound, contributing significantly to the pain-relieving properties of Dracaena extracts. nih.govnih.gov
While this compound targets TRPV1 channels, other flavonoids within the Dracaena extract modulate different ion channels. For instance, Loureirin B has been shown to inhibit KV1.3 and STIM1/Orai1 channels, which are involved in immune cell activation. nih.gov This suggests that the broad pharmacological profile of the Dragon's Blood resin is achieved through its various components acting on multiple, distinct molecular targets. The specific contribution of this compound is therefore centered on the modulation of pain pathways through its targeted inhibition of TRPV1 ion channels.
Advanced Analytical and Quantitative Methodologies for Cochinchinenin B
Method Development for Precision Quantification
The development of analytical methods for precision quantification is a systematic process designed to create reliable, reproducible, and accurate procedures. This process typically involves several key stages, from initial literature review to the optimization and validation of specific analytical parameters.
Methodological Approaches: High-Performance Liquid Chromatography (HPLC) and its advanced forms, such as Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA), are widely employed for the analysis of compounds like Cochinchinenin B nih.govfrontiersin.orgresearchgate.netresearchgate.net. These techniques offer high sensitivity, selectivity, and resolution, making them suitable for complex matrices found in phytomedicines. Other techniques like High-Performance Capillary Electrophoresis (HPCE) and Gas Chromatography (GC) have also been utilized for the analysis of related compounds, demonstrating the versatility of analytical approaches asianpubs.orgchemalink.net.
Key Parameters in Method Development and Validation: The development of a precise quantitative method requires meticulous optimization of various parameters, including:
Sample Preparation: Efficient extraction and clean-up procedures are essential to isolate the analyte from the complex plant matrix eirgenix.comelementlabsolutions.com.
Chromatographic Conditions: This encompasses the selection of appropriate stationary phases (e.g., C18 columns), mobile phase composition (solvents, pH, additives), flow rate, column temperature, and detection wavelength elementlabsolutions.comphcog.comchromatographyonline.com.
Validation: Once developed, analytical methods must be validated according to international guidelines to ensure their fitness for purpose. Key validation parameters include:
Linearity: The method's ability to produce results directly proportional to the analyte concentration eirgenix.comeuropa.euresearchgate.net. Studies have consistently shown good linearity for phenolic compounds, with correlation coefficients often exceeding 0.999 nih.govfrontiersin.orgasianpubs.orgchemalink.net.
Precision: This measures the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed through repeatability (intra-day) and intermediate precision (inter-day) eirgenix.comeuropa.euresearchgate.net. For instance, UHPLC-PDA methods have reported inter-day precision with relative standard deviations (RSDs) typically below 5% nih.govfrontiersin.org.
Accuracy: The closeness of the test results to the true value, often determined by recovery studies nih.goveirgenix.comeuropa.euresearchgate.net. High recovery rates, often exceeding 95%, with low RSDs, indicate good accuracy nih.govfrontiersin.orgasianpubs.org.
Limit of Detection (LOD) and Limit of Quantification (LOQ): These define the lowest analyte concentration that can be reliably detected and quantified, respectively eirgenix.comeuropa.euresearchgate.net. LODs and LOQs for phenolic compounds have been reported in the low ng/mL range nih.govfrontiersin.org.
Specificity: The method's ability to accurately assess the analyte in the presence of other components eirgenix.comeuropa.eu.
Robustness: The method's reliability when subjected to minor variations in method parameters eirgenix.comeuropa.eu.
Future Directions in Cochinchinenin B Research
Elucidation of Novel Molecular Targets and Pathways
A primary focus of future research is the precise identification of the molecular targets and signaling pathways through which Cochinchinenin B exerts its biological effects. While its anti-inflammatory and anticancer activities are recognized, the specific proteins and cascades it modulates remain largely uncharacterized. The elucidation of these mechanisms is paramount for drug development and for understanding the compound's full therapeutic scope.
Future studies will likely employ a variety of modern pharmacological and systems biology approaches to uncover these targets. Key areas of investigation will include:
Anti-Inflammatory Mechanisms: Research suggests that many natural flavonoids exert anti-inflammatory effects by modulating key signaling pathways. The nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes. nih.govnih.govmdpi.com Future studies should investigate whether this compound directly or indirectly inhibits components of the NF-κB and MAPK cascades, such as IκB kinase (IKK) or various MAP kinases (e.g., JNK, ERK, p38), which would explain its ability to suppress inflammatory mediators. nih.govresearchgate.net
Anticancer Pathways: The structural similarity of this compound to other chalcones and flavonoids suggests several potential anticancer mechanisms. researchgate.netnih.gov Many chalcone (B49325) derivatives have been found to target microtubule dynamics by interacting with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis. nih.govmdpi.com This represents a critical avenue for investigation. Additionally, given the role of various signaling pathways in cancer progression, research could explore the effect of this compound on pathways such as PI3K/Akt/mTOR and Ras/Raf/MEK/ERK, which are frequently dysregulated in cancer. tmrjournals.com Identifying a correlation between the compound's activity and specific cancer cell line characteristics using databases like the NCI-60 cell line screen could help pinpoint its mechanism of action. nih.gov
Interactive Table: Potential Molecular Targets for this compound Investigation
| Potential Target/Pathway | Associated Biological Activity | Rationale for Investigation | Key Proteins to Assay |
|---|---|---|---|
| NF-κB Signaling Pathway | Anti-inflammatory | A common target for anti-inflammatory natural products. nih.govmdpi.com | IKK, IκBα, p65 (RelA) |
| MAPK Signaling Pathway | Anti-inflammatory, Anticancer | Regulates cellular stress, proliferation, and apoptosis. mdpi.comresearchgate.net | JNK, ERK, p38 |
| Tubulin Polymerization | Anticancer | The colchicine-binding site is a known target for chalcones. nih.govmdpi.com | α-tubulin, β-tubulin |
Chemoenzymatic and Total Synthesis Approaches for Analogues
The limited availability of this compound from its natural source, the resin of Dracaena cochinchinensis, necessitates the development of efficient and scalable synthetic routes. researchgate.net Total synthesis would not only provide access to the natural product but also enable the creation of novel analogues with potentially improved potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net
Total Synthesis Strategies: The chemical structure of this compound, a homoisoflavonoid derived from a chalcone precursor, suggests several viable synthetic strategies. researchgate.net The core chalcone scaffold is typically constructed via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025). nih.govmdpi.comresearchgate.net For this compound, this would involve condensing a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde. Subsequent steps would focus on forming the characteristic chromane ring and introducing the benzyl group to create the homoisoflavonoid structure. rsc.org The development of stereoselective methods will be crucial for controlling the chirality of the final molecule. rsc.orgchemrxiv.orgnih.govnih.govbeilstein-journals.org
Chemoenzymatic Approaches: Integrating biocatalysis into synthetic routes, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex molecules like this compound analogues. mdpi.comchemistryviews.org Enzymes can introduce specific functional groups and create chiral centers with high selectivity, often under mild conditions, thus avoiding the need for complex protecting group manipulations common in traditional organic synthesis. mdpi.com For instance, enzymes such as lipases could be used for kinetic resolution of racemic intermediates, while oxidoreductases could perform selective hydroxylations. This approach combines the flexibility of chemical synthesis with the precision of enzymatic catalysis to efficiently generate a diverse library of analogues for structure-activity relationship (SAR) studies. mdpi.com
Exploration of Biosynthetic Engineering for Sustainable Production
To overcome the supply limitations of extracting this compound from the endangered Dracaena species, biosynthetic engineering presents a highly promising and sustainable alternative. mdpi.comfrontiersin.org This approach involves reconstructing the compound's biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to create a "cell factory" for its production from simple feedstocks like glucose. nih.govmdpi.comresearchgate.net
The biosynthesis of this compound originates from the well-characterized flavonoid pathway. nih.govscielo.brmdpi.com Transcriptomic studies of Dracaena cochinchinensis and the related Dracaena cambodiana have identified key genes involved in this process. nih.govmdpi.com The pathway begins with the amino acid phenylalanine and involves a series of enzymatic steps to produce the central chalcone precursor.
Interactive Table: Key Enzymes in the Biosynthesis of this compound Precursors
| Enzyme | Abbreviation | Function in Pathway | Source Organism |
|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. | Dracaena cambodiana, Dracaena cochinchinensis nih.govmdpi.com |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. | Dracaena cambodiana, Dracaena cochinchinensis nih.govmdpi.com |
| 4-coumarate CoA ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. | Dracaena cambodiana, Dracaena cochinchinensis nih.govmdpi.com |
| Chalcone synthase | CHS | Condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. | Dracaena cambodiana, Dracaena cochinchinensis nih.govscielo.br |
Future research in this area will focus on:
Pathway Elucidation: Fully characterizing the downstream enzymes that convert the initial chalcone intermediate into the specific homoisoflavonoid structure of this compound.
Heterologous Expression: Transferring the identified genes (PAL, C4H, 4CL, CHS, etc.) from Dracaena into a suitable microbial host. frontiersin.orgnih.gov
Metabolic Engineering: Optimizing the host organism's metabolism to enhance the supply of necessary precursors, such as malonyl-CoA and the aromatic amino acid L-phenylalanine, and to divert metabolic flux towards the desired product. mdpi.commdpi.comresearchgate.net
By successfully engineering a microbial strain, it will be possible to produce this compound and its precursors in large-scale fermenters, ensuring a stable, cost-effective, and environmentally friendly supply for further research and potential therapeutic development.
Q & A
Q. What are the primary natural sources and validated extraction protocols for Cochinchinenin B?
this compound is primarily isolated from Dracaena cochinchinensis (dragon’s blood resin). Extraction involves solvent partitioning (e.g., ethanol or methanol) followed by chromatographic purification using techniques like HPLC to achieve ≥98% purity . Critical considerations include optimizing solvent polarity to avoid co-elution with structurally similar compounds (e.g., Cochinchinenin A/C) and validating purity via NMR and mass spectrometry .
Q. How can researchers validate the structural identity and purity of this compound in pharmacological studies?
Structural confirmation requires a combination of spectroscopic methods:
- 1H/13C NMR to assign proton and carbon signals.
- High-resolution mass spectrometry (HR-MS) for molecular formula verification.
- HPLC with UV/Vis detection to confirm purity (≥98% threshold for pharmacological assays) . For novel derivatives, elemental analysis is recommended to supplement spectral data .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
Primary rat dorsal root ganglion (DRG) neurons are widely used to study ion channel modulation (e.g., tetrodotoxin-resistant sodium channels, TTX-R). Cell viability assays (e.g., MTT) should precede functional studies to rule out cytotoxicity . For metabolic studies, pancreatic β-cell lines (e.g., INS-1) are effective for evaluating insulin secretion and intracellular cAMP/ATP levels .
Advanced Research Questions
Q. How do Cochinchinenin A and B exhibit antagonistic interactions on TTX-R sodium channels?
Cochinchinenin A follows occupancy theory (binding rate: , dissociation rate: ), while this compound adheres to rate theory (, ), explaining their antagonism. Use whole-cell patch-clamp electrophysiology to measure current inhibition over time, ensuring temperature-controlled bath solutions (22–25°C) to stabilize channel kinetics .
Q. What strategies resolve contradictions in reported bioactivity of this compound across studies?
Discrepancies often arise from:
- Purity variability : Enforce HPLC validation and batch-to-batch consistency checks.
- Assay conditions : Standardize buffer pH (7.4), osmolarity (300 mOsm), and incubation times.
- Model specificity : Cross-validate findings in primary cells (e.g., DRG neurons) and heterologous expression systems (e.g., HEK293 cells expressing TTX-R channels) .
Q. How to design dose-response studies for this compound considering non-linear pharmacokinetics?
Use Hill equation modeling to calculate EC50/IC50 values. Include at least six concentrations spanning three orders of magnitude (e.g., 1 nM–10 μM). For in vivo relevance, apply allometric scaling to adjust doses between species and account for plasma protein binding via equilibrium dialysis .
Q. What computational approaches predict this compound’s off-target interactions?
- Molecular docking : Screen against PharmTargetDB or ChEMBL to identify potential off-targets (e.g., GPCRs, kinases).
- Molecular dynamics (MD) simulations : Assess binding stability (≥100 ns trajectories) to GLP-1 receptors or TTX-R channels. Validate predictions with radioligand displacement assays or CRISPR-edited cell lines .
Q. How does this compound’s mechanism differ from structurally analogous compounds like Cochinchinenin C?
Cochinchinenin C targets GLP-1 receptors via hydrophobic interactions (confirmed by fluorescence quenching and molecular simulation), whereas this compound modulates TTX-R sodium channels . Structural differences in the diterpenoid backbone likely dictate target specificity. Conduct comparative SAR studies using methyl ester derivatives to identify critical functional groups .
Q. What in silico tools optimize this compound’s lead development?
Q. How to establish reproducible assays for this compound’s effects on intracellular signaling?
For cAMP/ATP quantification:
- Use homogeneous time-resolved fluorescence (HTRF) assays with forskolin as a positive control.
- Normalize data to total protein content (Bradford assay) to correct for cell density variations.
Include ATPase inhibitors (e.g., oligomycin) to confirm metabolic pathway specificity .
Methodological Notes
- Data Validation : Ensure raw data (e.g., patch-clamp traces, chromatograms) are archived in supplementary materials with metadata (e.g., sampling rate, filter settings) .
- Statistical Rigor : Apply Bonferroni correction for multiple comparisons and report effect sizes (Cohen’s d) alongside p-values .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and declare IACUC approval in methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
